Mutant Prevention Concentration (MPC) Advantage Over Enrofloxacin in Canine E. coli
In vitro dynamic models of canine E. coli demonstrate that marbofloxacin requires a lower AUC24h/MPC ratio to prevent resistant mutant selection compared to enrofloxacin. Specifically, AUC24h/MPC ratios of 32 (marbofloxacin) and 39 (enrofloxacin) were identified as protective thresholds [1]. Integrating these MPC data with published canine pharmacokinetics revealed that the conventional dosing regimen of marbofloxacin (2 mg/kg) provides superior restriction of resistant E. coli mutant selection compared to enrofloxacin (5 mg/kg) [1]. For S. aureus ATCC 6538, marbofloxacin's MPC was 6-fold higher than pradofloxacin, while enrofloxacin's MPC was also 6-fold higher, and difloxacin's MPC was 31-fold higher [2].
| Evidence Dimension | AUC24h/MPC protective threshold ratio (lower is better) |
|---|---|
| Target Compound Data | AUC24h/MPC = 32 |
| Comparator Or Baseline | Enrofloxacin AUC24h/MPC = 39 |
| Quantified Difference | Marbofloxacin requires 18% lower AUC24h/MPC ratio |
| Conditions | In vitro dynamic model using canine E. coli clinical isolates |
Why This Matters
Lower AUC24h/MPC protective threshold indicates that marbofloxacin more effectively suppresses resistant subpopulations at standard clinical doses, reducing the risk of treatment-emergent resistance.
- [1] Boothe DM, Boeckh A, Boothe HW. Mutant-prevention concentration and mechanism of resistance in clinical isolates and enrofloxacin/marbofloxacin-selected mutants of Escherichia coli of canine origin. J Med Microbiol. 2011;60(Pt 10):1460-1466. View Source
- [2] Wetzstein HG. Comparative mutant prevention concentrations of pradofloxacin and other veterinary fluoroquinolones indicate differing potentials in preventing selection of resistance. Antimicrob Agents Chemother. 2005;49(10):4165-4173. View Source
